5-(Pentafluoroethyl)pyridin-2-amine
Overview
Description
5-(Pentafluoroethyl)pyridin-2-amine is a fluorinated organic compound with the molecular formula C7H5F5N2. It is characterized by the presence of a pentafluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the compound .
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds target organisms causing diseases like sleeping sickness and malaria .
Mode of Action
Pyrimidine-based anti-inflammatory agents, which may share structural similarities with this compound, generally function by suppressing the activity of cox-1 and cox-2 enzymes, thereby reducing the generation of prostaglandin e2 .
Result of Action
Metal complexes of bis(pyridin-2-yl)amine-based ligands, which may share structural similarities with this compound, have been shown to demonstrate luminescent properties, possess cytotoxic activity, and can bind with dna molecules .
Action Environment
The introduction of fluorine-containing groups to a molecule’s structure can influence electronic properties, solubility, conformations, and the lipophilicity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentafluoroethyl)pyridin-2-amine typically involves the introduction of the pentafluoroethyl group into the pyridine ring. One common method is the reaction of 2-aminopyridine with pentafluoroethyl iodide under basic conditions. This reaction proceeds through nucleophilic substitution, where the amino group of the pyridine attacks the pentafluoroethyl iodide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(Pentafluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups .
Scientific Research Applications
5-(Pentafluoroethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share similar structural features and are used in organic and medicinal synthesis.
2-Amino-5-fluoropyridine: This compound is structurally related and used in the synthesis of biologically active molecules.
Uniqueness
5-(Pentafluoroethyl)pyridin-2-amine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)4-1-2-5(13)14-3-4/h1-3H,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOFUOBXHSKUEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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